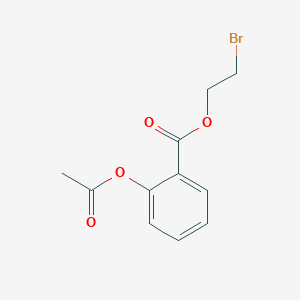
N-(2-Methylpropanoyl)-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methylpropanoyl)-L-alanine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an N-acyl group attached to the L-alanine amino acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylpropanoyl)-L-alanine typically involves the acylation of L-alanine with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as crystallization or chromatography, to isolate the desired product .
化学反応の分析
Types of Reactions: N-(2-Methylpropanoyl)-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acyl group to an alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
科学的研究の応用
N-(2-Methylpropanoyl)-L-alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of N-(2-Methylpropanoyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes. The acyl group can form covalent bonds with active sites of enzymes, thereby inhibiting or modifying their activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
- N-(2-Methylpropanoyl)-L-valine
- N-(2-Methylpropanoyl)-L-leucine
- N-(2-Methylpropanoyl)-L-isoleucine
Comparison: N-(2-Methylpropanoyl)-L-alanine is unique due to its specific acylation pattern and the presence of the L-alanine moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the distinct structural features of L-alanine .
特性
CAS番号 |
81524-47-2 |
|---|---|
分子式 |
C7H13NO3 |
分子量 |
159.18 g/mol |
IUPAC名 |
(2S)-2-(2-methylpropanoylamino)propanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6(9)8-5(3)7(10)11/h4-5H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1 |
InChIキー |
GVSRXFYGMVCCPQ-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)C(C)C |
正規SMILES |
CC(C)C(=O)NC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Methoxyphenyl)methylidene]propanedial](/img/structure/B14423841.png)

![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene](/img/structure/B14423854.png)
![1-(4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzene-1-sulfonyl)piperidine](/img/structure/B14423860.png)
![(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14423868.png)



![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B14423883.png)





